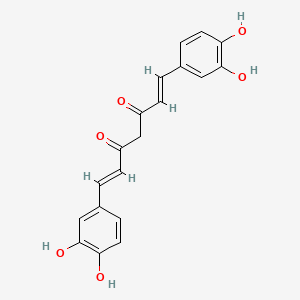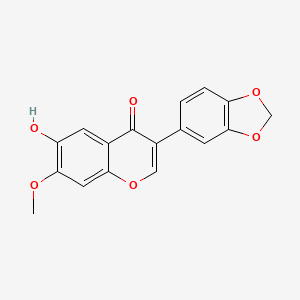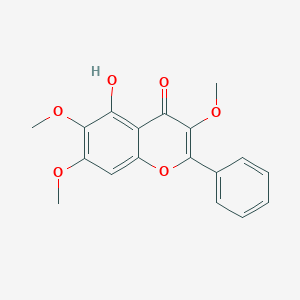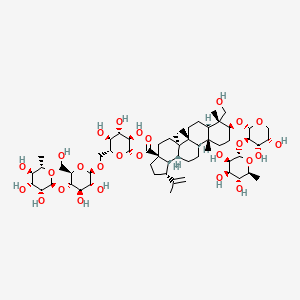
咖啡酸缩酚酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chicoric acid, also known as cichoric acid, is a hydroxycinnamic acid. It’s an organic compound of the phenylpropanoid class and occurs in a variety of plant species. It is a derivative of both caffeic acid and tartaric acid . Chicoric acid has been widely used in food, medicine, animal husbandry, and other commercial products because of its significant pharmacological activities .
Synthesis Analysis
Chicoric acid can be synthesized from caftaric acid and chlorogenic acid by a chicoric acid synthase in purple cone flower . The most common approach to obtaining chicoric acid is by extracting it from plants . Echinacea purpurea (L.) Moench serves as the primary natural resource of chicoric acid .Molecular Structure Analysis
Chicoric acid belongs to caffeic acid derivatives and its molecular formula is C22H18O12 . There are two chiral carbon atoms in this structure, so chicoric acid is divided into levorotatory-chicoric acid (L-chicoric acid), dextrorotatory-chicoric acid (D-chicoric acid), and meso-chicoric acid (meso-chicoric acid) .Chemical Reactions Analysis
Chicoric acid has been widely used in medicines, nutritional supplements, and health foods due to its promising pharmacological effects in regulating glucose and lipid metabolism; anti-inflammatory, antioxidant, and anti-aging properties, and against digestive system diseases .Physical And Chemical Properties Analysis
Chicoric acid is soluble in ethanol, methanol, dioxane, acetone, and hot water; slightly soluble in ethyl acetate and ether; and insoluble in ligroin, benzene, and chloroform .科学研究应用
抗病毒应用
咖啡酸缩酚酸具有抗病毒特性,特别是作为有效的 HIV 整合酶抑制剂,这可能对治疗 HIV 和其他病毒感染具有重要意义 {svg_1}.
抗氧化特性
作为一种抗氧化剂,咖啡酸缩酚酸可以中和自由基,潜在地减少氧化应激及其对生物系统的相关损伤 {svg_2} {svg_3}.
抗炎作用
咖啡酸缩酚酸已证明具有抗炎作用,这可能有利于治疗以炎症为特征的疾病,例如关节炎 {svg_4} {svg_5}.
肥胖预防
研究表明,咖啡酸缩酚酸可能通过影响与脂肪储存和能量消耗相关的代谢途径在肥胖预防中发挥作用 {svg_6}.
神经保护作用
该化合物已显示出神经保护作用,这可能对开发治疗神经退行性疾病的药物具有重要意义 {svg_7}.
心血管健康
研究发现,咖啡酸缩酚酸可以抑制氧化型低密度脂蛋白 (oxLDL) 诱导的人脐静脉内皮细胞 (HUVECs) 功能障碍,表明其具有作为抗动脉粥样硬化的成分的潜力 {svg_8}.
糖尿病和代谢调节
它在调节葡萄糖和脂质代谢方面具有良好的药理作用,这对于控制糖尿病和相关的代谢紊乱可能具有重要意义 {svg_9}.
消化系统健康
作用机制
Chicoric acid (CA), also known as Cichoric Acid, is a major nutraceutical component found in various plants such as chicory and purple coneflower . It has been recognized for its excellent antioxidant and anti-inflammatory bioactivities . This article aims to provide an overview of the mechanism of action of chicoric acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Chicoric acid primarily targets the mitochondria in cells . It promotes mitochondrial function and energy metabolism . It also targets the PI3K/Akt and MAPK signaling pathways .
Mode of Action
Chicoric acid interacts with its targets to induce beneficial changes in cells. It promotes autophagic vesicle formation and up-regulates autophagic elongation phase-related gene expressions . It inhibits apoptosis stimulated by microglial conditioned culture medium (MCM) . Furthermore, it regulates redox homeostasis-related signaling pathways such as MAPKs and PI3K/AKT .
Biochemical Pathways
Chicoric acid affects several biochemical pathways. It significantly improves mitochondrial function . It also stimulates the AMP-activated kinase (AMPK) pathway . This leads to an increase in oxidative enzymatic defenses through the enhancement of glutathion peroxidase (GPx) and superoxide dismutase (SOD) activities . It also promotes energy metabolism by increasing the expressions of PGC-1α, SIRT1, and enhancing the phosphorylation of AMPK .
Pharmacokinetics
Chicoric acid is a water-soluble compound with low bioavailability . After oral administration, the oral bioavailability of chicoric acid is approximately 1.5% . Increasing the dose of standardized E. purpurea extract (equivalent to 20–100 mg/kg of chicoric acid) from 1 to 5 g/kg resulted in a proportional increase in systemic exposure without reaching saturation .
Result of Action
The molecular and cellular effects of chicoric acid’s action are significant. It improves neuron survival against inflammation . It also enhances the antioxidative defense system and protects against inflammation and apoptosis associated with colitis . Moreover, it has been shown to stimulate phagocytosis, inhibit the function of hyaluronidase, protect collagen from damage due to free radicals, and inhibit the function of HIV-1 integrase .
安全和危害
Chicoric acid is harmful if swallowed and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
. .
Biochemical Properties
Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . It also protects collagen from damage due to free radicals .
Cellular Effects
Chicoric acid possesses excellent antioxidant and anti-inflammatory bioactivities . It has been widely used in medicines, nutritional supplements, and health foods due to its promising pharmacological effects in regulating glucose and lipid metabolism; anti-inflammatory, antioxidant, and anti-aging properties, and against digestive system diseases .
Molecular Mechanism
Chicoric acid has been shown to inhibit the function of HIV-1 integrase . It also stimulates AMP-activated protein kinase (AMPK) expression . The upregulation in AMPK expression results in the observed antioxidant, anti-inflammatory, and insulin-enhancing effects .
属性
| { "Design of the Synthesis Pathway": "Chicoric acid can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Caffeic acid", "Tartaric acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Caffeic acid is reacted with sodium hydroxide to form sodium caffeate.", "Step 2: Tartaric acid is reacted with sodium hydroxide to form sodium tartrate.", "Step 3: Sodium caffeate and sodium tartrate are reacted together in water to form chicoric acid.", "Step 4: The chicoric acid is then purified through recrystallization using ethanol and water.", "Step 5: The purified chicoric acid is dried and collected for use." ] } | |
CAS 编号 |
6537-80-0 |
分子式 |
C22H18O12 |
分子量 |
474.4 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/t19-,20-/m1/s1 |
InChI 键 |
YDDGKXBLOXEEMN-WOJBJXKFSA-N |
手性 SMILES |
C1=CC(=C(C=C1C=CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
物理描述 |
Solid |
同义词 |
Dicaffeoyl tartaric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)



![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)





